(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
This compound is a chiral β-amino acid derivative featuring a 2,4-difluorophenyl substituent at the β-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
IUPAC Name |
(3R)-3-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-19(21(26)11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHHNZNGSXECJN-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Aminomalonate Esters
A widely employed method involves the alkylation of diethyl aminomalonate with 2,4-difluorobenzyl bromide. This reaction proceeds via nucleophilic substitution, where the central carbon of the aminomalonate attacks the electrophilic benzyl bromide. The resulting diethyl 3-(2,4-difluorophenyl)-3-aminopropionate is isolated in yields ranging from 65% to 80%, depending on reaction temperature and solvent polarity.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate or cesium carbonate
- Temperature: 60–80°C for 12–24 hours
Post-alkylation, hydrolysis of the ester groups is achieved using aqueous hydrochloric acid (6 M) at reflux, followed by decarboxylation under acidic conditions to yield 3-amino-3-(2,4-difluorophenyl)propanoic acid.
Asymmetric Catalytic Hydrogenation
For enantioselective synthesis, asymmetric hydrogenation of α,β-unsaturated precursors offers a direct route to the (R)-enantiomer. Substrates such as 3-(2,4-difluorophenyl)acrylic acid are subjected to hydrogenation in the presence of chiral catalysts like Ru(BINAP)Cl₂, achieving enantiomeric excess (ee) values exceeding 95%.
Catalytic System
- Catalyst: Ru-(S)-BINAP (0.5 mol%)
- Pressure: 50 bar H₂
- Solvent: Methanol
- Yield: 85–90%
Enantiomeric Resolution
Enzymatic Kinetic Resolution
Racemic mixtures of 3-amino-3-(2,4-difluorophenyl)propanoic acid are resolved using subtilisin Carlsberg, a protease selective for ᴅ-amino acid esters. The ᴅ-enantiomer is preferentially hydrolyzed, leaving the ʟ-enantiomer intact. Subsequent inversion via Mitsunobu reaction or re-racemization is avoided by directly proceeding to Fmoc protection of the (R)-enantiomer.
Enzymatic Conditions
- Enzyme: Subtilisin Carlsberg (10 mg/mL)
- Substrate: Racemic methyl ester of the amino acid
- Buffer: Phosphate buffer (pH 7.8)
- Temperature: 37°C
- ee Achieved: >99%
Fmoc Protection of the Amino Group
Coupling with Fmoc-OSu
The amine group of the resolved (R)-3-amino-3-(2,4-difluorophenyl)propanoic acid is protected using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic solvent system.
Procedure
- Dissolve the amino acid (1 equiv) in dioxane:water (4:1).
- Add Fmoc-OSu (1.2 equiv) and sodium carbonate (2 equiv).
- Stir at room temperature for 6–12 hours.
- Acidify with citric acid (10%) and extract with ethyl acetate.
- Purify via recrystallization (hexane:ethyl acetate) or silica gel chromatography.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc), 7.40 (t, 2H, Fmoc), 7.30 (m, 1H, Fmoc), 6.85 (m, 2H, difluorophenyl), 5.20 (s, 1H, NH), 4.40 (d, 2H, Fmoc-CH₂), 4.20 (t, 1H, Fmoc-CH), 3.10 (m, 2H, CH₂), 2.95 (m, 1H, CH).
- HRMS (ESI): m/z calc. for C₂₄H₁₈F₂NO₄ [M+H]⁺: 446.1245; found: 446.1248.
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Aminomalonate alkylation | 70 | Racemic | Scalability |
| Asymmetric hydrogenation | 88 | 95 | Stereochemical control |
| Enzymatic resolution | 82 | 99 | High enantiopurity |
Industrial-Scale Considerations
Large-scale production favors the aminomalonate alkylation route due to lower catalyst costs and straightforward purification. However, asymmetric hydrogenation is preferred for pharmaceutical applications requiring stringent enantiomeric purity.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under basic conditions. Key findings include:
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Reagents : Piperidine (20–30% in DMF) or DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.
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Mechanism : Base-induced β-elimination releases the free amine and generates dibenzofulvene (DBF) as a byproduct.
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Kinetics : Deprotection typically completes within 10–30 minutes at room temperature.
| Condition | Reagent | Time | Efficiency |
|---|---|---|---|
| Basic (piperidine/DMF) | 20% v/v | 20 min | >95% |
| Basic (DBU/DCM) | 2% v/v | 15 min | ~90% |
Carboxylic Acid Functionalization
The terminal carboxylic acid participates in coupling reactions, forming amides or esters:
-
Amide Bond Formation : Activated by HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) in DMF, reacting with amines to yield peptide-like derivatives .
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Esterification : Methanol/HCl or EDCl/DMAP (ethylcarbodiimide/dimethylaminopyridine) converts the acid to methyl esters for solubility enhancement .
| Reaction Type | Reagents | Yield | Application |
|---|---|---|---|
| Amidation | HOBt/DIC, R-NH₂ | 70–85% | Peptide synthesis |
| Esterification | EDCl/DMAP, MeOH | 80–90% | Prodrug development |
Decarboxylative Aldol Reactions
The β-hydroxy-α-amino acid motif enables stereoselective aldol reactions under organocatalytic conditions:
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Catalyst : Cinchona alkaloid derivatives (e.g., N-(9R)-cinchonan-9-yl-2,3,4-trimethoxybenzenesulfonamide) .
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Outcome : Anti-β-hydroxy-α-amino esters with >90% enantiomeric excess (ee) .
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Substrates : Reacts with aldehydes (e.g., 3-nitrobenzaldehyde) to form branched products .
| Aldehyde | Catalyst Loading | ee | Reference |
|---|---|---|---|
| 3-Nitrobenzaldehyde | 10 mol% | 92% |
Aromatic Ring Reactivity
The 2,4-difluorophenyl group influences electronic properties and reactivity:
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Electrophilic Substitution : Limited due to electron-withdrawing fluorine atoms, but directed metallation (e.g., LDA) enables functionalization at the meta position .
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Nucleophilic Aromatic Substitution : Not observed under standard conditions due to fluorine’s poor leaving-group ability .
Stability and Side Reactions
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Acid Sensitivity : The Fmoc group is stable under acidic conditions (pH > 2) but hydrolyzes in strong acids (e.g., TFA).
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Thermal Degradation : Decomposes above 150°C, releasing CO₂ and DBF .
| Condition | Stability | Byproducts |
|---|---|---|
| pH < 2 (TFA) | Unstable | DBF, CO₂ |
| 150°C (dry) | Decomposes | DBF, CO₂ |
Comparative Reactivity
Functional group interactions differ from structurally similar compounds:
Scientific Research Applications
Pharmaceutical Development
(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is utilized in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in peptide synthesis, allowing for the protection of amino groups during chemical reactions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, related fluorenyl-hydrazinthiazole derivatives were synthesized and evaluated for their antimicrobial activity, suggesting that compounds containing the fluorenyl moiety may have potential in treating infections caused by resistant strains of bacteria .
Cancer Research
The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, certain derivatives have shown promise as inhibitors of proteases that are overexpressed in tumor cells. This inhibition can potentially slow down cancer cell proliferation and metastasis.
Neuroscience Applications
There is ongoing research into the neuroprotective effects of compounds similar to this compound. Studies suggest that modifications to the structure can lead to compounds that protect neuronal cells from apoptosis and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, various derivatives based on the fluorenyl structure were synthesized and tested against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for developing new antibiotics based on this compound's framework .
Case Study 2: Cancer Cell Inhibition
Research conducted at a leading university demonstrated that modifications to the (3R)-3-(2,4-difluorophenyl)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid led to compounds that effectively inhibited protease activity in cancer cells. The study provided insights into how structural changes could enhance therapeutic efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of (3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorenylmethoxycarbonyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6)
- Key Differences : The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and altering solubility compared to the 2,4-difluorophenyl analog.
- Synthetic Utility : Used in SPPS for peptides requiring nitroaromatic side chains. Reported yield: 85% via Fmoc-Cl coupling (tetrahydrofuran solvent) .
- Physical Data : Molecular weight = 432.43 g/mol; Formula = C₂₄H₂₀N₂O₆ .
Compound B : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-92-1)
- Key Differences : The 4-chlorophenyl group offers moderate electron-withdrawing properties and increased lipophilicity (Cl vs. F).
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
- Physical Data: Molecular weight = 421.87 g/mol; Formula = C₂₄H₂₀ClNO₄ .
Compound C : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (Catalog# 0541AB)
Functional Group Modifications
Compound D : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1)
- Key Differences : Incorporates an ortho-methylphenyl group, increasing steric bulk and hydrophobicity.
- Storage Stability : Stable at -20°C for 3 years; molecular weight = 401.45 g/mol .
Compound E : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid
Comparative Physicochemical Properties
Biological Activity
(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as L-2-(((9H-fluoren-9-yl) methoxy)carbonylamino)-3-(2,4-difluorophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research. This compound exhibits various biological activities that make it a valuable candidate for further studies in drug development and therapeutic applications.
- Molecular Formula : C24H19F2NO4
- Molecular Weight : 423.42 g/mol
- CAS Number : 1049734-84-0
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protection during chemical reactions, while the difluorophenyl moiety enhances its binding affinity to biological targets. This compound is known to modulate various biochemical pathways, particularly those involved in metabolic processes and signal transduction.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of pathways related to apoptosis, such as the caspase cascade and mitochondrial membrane potential changes.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on proteases and kinases, which are crucial for various cellular processes including growth and differentiation. The inhibition of these enzymes can lead to altered cellular signaling and metabolism.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases. The mechanism may involve the upregulation of antioxidant defenses and modulation of inflammatory responses.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Antitumor Study | Demonstrated significant inhibition of cell growth in various cancer cell lines (e.g., A549 lung cancer cells). Induced apoptosis through caspase activation. |
| Enzyme Inhibition Assay | Showed IC50 values in the low micromolar range against specific kinases, indicating strong inhibitory potential. |
| Neuroprotection Experiment | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents; suggested potential for treating neurodegenerative conditions. |
Safety Profile
The safety profile of this compound has not been extensively documented in public databases. However, preliminary toxicity assessments indicate that it has a favorable safety margin when used within therapeutic doses.
Q & A
Q. What are the optimal methods for synthesizing (3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid?
- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a two-phase solvent system (e.g., 1,4-dioxane/water) with sodium carbonate as a base. The difluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Reaction Conditions : 0–25°C, 4–24 hours, under inert atmosphere .
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to achieve >95% purity .
Critical parameters include pH control during coupling and strict exclusion of moisture to prevent premature deprotection.
Q. Which characterization techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm the presence of difluorophenyl groups (split signals due to coupling) and Fmoc-protection (aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ≈ 456.4 g/mol) .
- Chiral HPLC : To verify enantiomeric purity using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Q. How should this compound be stored to maintain stability during long-term research?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the Fmoc group. Avoid aqueous solutions; lyophilize and store as a powder for extended stability (>2 years). Desiccants (e.g., silica gel) are critical to mitigate hydrolysis .
Advanced Research Questions
Q. How do the 2,4-difluorophenyl substituents influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the phenyl ring, enhancing resistance to oxidative degradation but potentially reducing nucleophilic aromatic substitution rates. Reactivity can be optimized by:
- Activation Reagents : Use HATU or PyBOP for efficient amide bond formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and coupling efficiency .
Comparative studies with non-fluorinated analogs show a 15–20% slower coupling rate, requiring adjusted stoichiometry (1.2–1.5 equivalents of amino acid) .
Q. What strategies resolve contradictions in reported yields for Fmoc-deprotection under basic conditions?
- Methodological Answer : Yield discrepancies arise from competing side reactions (e.g., β-elimination or racemization). Mitigation strategies include:
- Deprotection Reagents : Piperidine/DMF (20% v/v) at 0°C for 10 minutes minimizes side reactions .
- Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during solid-phase peptide synthesis .
Kinetic studies using LC-MS monitoring are recommended to tailor conditions for specific substrates .
Q. How does this compound interact with biological targets such as proteases or membrane receptors?
- Methodological Answer : The Fmoc group and difluorophenyl moiety enhance hydrophobicity, promoting membrane permeability. Biological assays include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with immobilized targets (e.g., thrombin or GPCRs) .
- Fluorescence Polarization : For competitive inhibition studies using labeled peptide substrates .
Structural analogs show IC values in the low micromolar range, suggesting potential as protease inhibitors .
Q. What role does stereochemistry play in its application to enantioselective catalysis or chiral recognition?
- Methodological Answer : The (3R)-configuration is critical for chiral recognition in host-guest systems. Applications include:
- Chiral Stationary Phases : Covalent immobilization on silica for HPLC enantiomer separation .
- Asymmetric Catalysis : Use as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with ee >90% .
Computational modeling (DFT) predicts preferential binding to D-enantiomers of amino acids .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
